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Compound of Interest

Compound Name: UTX-143

Cat. No.: B12363891 Get Quote

A comprehensive exploration of the pharmacokinetics of "UTX-143" reveals two distinct

therapeutic entities sharing a similar designation. This technical guide will delineate the

pharmacokinetic profiles of both the anti-sclerostin monoclonal antibody, setrusumab (also

known as UX143), and the selective sodium-hydrogen exchange subtype 5 (NHE5) inhibitor,

UTX-143. While substantial clinical data is available for setrusumab, there is a notable absence

of publicly accessible in vivo pharmacokinetic information for the NHE5 inhibitor.

Setrusumab (UX143): A Monoclonal Antibody for
Osteogenesis Imperfecta
Setrusumab is an investigational fully human monoclonal antibody designed to inhibit

sclerostin, a key negative regulator of bone formation.[1][2] By blocking sclerostin, setrusumab

aims to enhance bone formation, increase bone mineral density, and improve bone strength.[1]

[2] This therapeutic is currently in late-stage clinical development for the treatment of

osteogenesis imperfecta (OI), a rare genetic disorder characterized by fragile bones.[1]

Quantitative Pharmacokinetic Data
A population pharmacokinetic (PK) analysis from the Phase 2 Orbit study, which enrolled

pediatric, adolescent, and adult patients with OI, has provided key insights into the

pharmacokinetic profile of setrusumab.[3]
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Parameter Finding Source

Pharmacokinetic Model

A two-compartmental

disposition model with linear

elimination effectively

describes the

pharmacokinetics of

setrusumab. The model

incorporates the influence of

baseline body weight on

clearance and volume.

[3]

Dose Proportionality

Systemic exposure to

setrusumab increases in a

dose-proportional manner. An

approximately dose-

proportional increase was

seen with a 40 mg/kg dose

compared to a 20 mg/kg dose.

[3]

Inter-individual Variability

The population PK model

successfully accounted for the

variability in pharmacokinetic

parameters observed among

different individuals.

[3]

Phase 3 Dose Selection

Based on the PK and

pharmacodynamic data, a

monthly intravenous dose of

20 mg/kg was selected for the

Phase 3 clinical trials. This

dose was determined to

maintain sufficient drug

exposure to achieve a

meaningful clinical response.

[3]

Experimental Protocols
Population Pharmacokinetic Analysis (Orbit Study)
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The primary objective of this analysis was to characterize the pharmacokinetics of setrusumab

in patients with OI and to inform the dose selection for Phase 3 studies.[3]

Study Design: The analysis utilized data from 24 patients with OI (Types I, III, or IV),

including pediatric, adolescent, and adult participants.[3] Patients were administered either

20 mg/kg or 40 mg/kg of setrusumab intravenously each month.[3]

Data Collection: Pharmacokinetic and pharmacodynamic (specifically the bone formation

marker P1NP) data were collected over at least a one-month period for each participant.[3]

Modeling: A population pharmacokinetic model was developed, integrating data from the

Orbit study with previous studies in adults.[3] The final model was a two-compartmental

disposition model with linear elimination.[3]

Exposure-Response Analysis: The relationship between the concentration of setrusumab

and the change in P1NP levels from baseline was assessed, revealing a saturating response

at increasing drug concentrations.[3]

Visualizing the Mechanism and Workflow
Setrusumab (UX143) Signaling Pathway
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Caption: Setrusumab inhibits sclerostin, leading to increased Wnt signaling and bone

formation.

Experimental Workflow for Setrusumab Pharmacokinetic Analysis
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Caption: Workflow for the population pharmacokinetic analysis of setrusumab.
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UTX-143: A Selective NHE5 Inhibitor with
Uncharacterized Pharmacokinetics
In contrast to setrusumab, the small molecule UTX-143 is a selective inhibitor of the sodium-

hydrogen exchange subtype 5 (NHE5) and has been investigated for its potential as an anti-

cancer agent.[4] While research has demonstrated its selective cytotoxic effects on cancer cells

and its ability to reduce their migratory and invasive capabilities in vitro, a thorough search of

public databases and scientific literature reveals a significant data gap regarding its in vivo

pharmacokinetics.[4]

There is currently no publicly available information on the absorption, distribution, metabolism,

excretion (ADME), half-life, bioavailability, or clearance of the NHE5 inhibitor UTX-143 in

preclinical models or humans.

Visualizing the Proposed Mechanism
UTX-143 (NHE5 Inhibitor) Proposed Mechanism of Action

UTX-143 NHE5Inhibits Na+/H+ Exchange Altered Intracellular pH Disrupted Cancer Cell
Function & Viability Antitumor Effect
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Caption: UTX-143 is proposed to exert its antitumor effects by inhibiting NHE5.

In conclusion, while the pharmacokinetic profile of setrusumab (UX143) is being well-

characterized through ongoing clinical development, providing a solid foundation for its

therapeutic application, the in vivo disposition of the NHE5 inhibitor UTX-143 remains to be

elucidated. Further preclinical studies are necessary to determine the pharmacokinetic

properties of this promising anti-cancer compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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